2-Pyrrolidinone, 5-[(5'-chloro-2'-fluoro[1,1'-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)-
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Overview
Description
2-Pyrrolidinone, 5-[(5’-chloro-2’-fluoro[1,1’-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)- is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a biphenyl group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 5-[(5’-chloro-2’-fluoro[1,1’-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)- involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of the biphenyl group. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 5-[(5’-chloro-2’-fluoro[1,1’-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogen substitution reactions on the biphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Pyrrolidinone, 5-[(5’-chloro-2’-fluoro[1,1’-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 5-[(5’-chloro-2’-fluoro[1,1’-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone: A simpler analog with a pyrrolidinone ring.
1-Methyl-2-pyrrolidinone: A methylated derivative with different properties.
2,5-Pyrrolidinedione: A related compound with a different ring structure.
Uniqueness
2-Pyrrolidinone, 5-[(5’-chloro-2’-fluoro[1,1’-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Biological Activity
The compound 2-Pyrrolidinone, 5-[(5'-chloro-2'-fluoro[1,1'-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)- is a derivative of pyrrolidinone that has garnered attention for its potential biological activities. Pyrrolidinones are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article aims to synthesize current research findings on the biological activity of this specific compound.
Chemical Structure and Properties
The compound features a pyrrolidinone core with various substituents that may influence its biological activity. Its structural formula can be represented as follows:
This structure is characterized by:
- A pyrrolidinone ring.
- A chloro and fluoro substituted biphenyl moiety.
- A hydroxymethyl group at position 3.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidinone derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Pseudomonas aeruginosa and Acinetobacter baumannii. The mechanism of action often involves inhibition of key bacterial proteins such as penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.
Compound | Target Bacteria | Inhibition Type | IC50 (µM) |
---|---|---|---|
2-Pyrrolidinone Derivative | P. aeruginosa | PBP Inhibition | 4 ± 6 |
Similar Derivative | A. baumannii | Cell Wall Synthesis | 31.25 |
Anticancer Activity
Pyrrolidinones have also been investigated for their anticancer properties. Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549) and ovarian (CH1) cancer cells. The anticancer mechanisms may involve apoptosis induction and cell cycle arrest.
Compound | Cancer Cell Line | Mechanism | IC50 (µM) |
---|---|---|---|
Pyrrolidine-Copper Complex | SW480 (Colon) | Apoptosis Induction | 0.99 ± 0.09 |
Thiosemicarbazone Derivative | A549 (Lung) | Cell Cycle Arrest | 3.82 ± 0.11 |
Anti-inflammatory Activity
Research indicates that certain pyrrolidinone derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property is crucial for developing treatments for inflammatory diseases.
Case Studies
-
Inhibition of PBP3 in Pseudomonas aeruginosa
- A study screened a library of compounds and identified several pyrrolidine derivatives as potent inhibitors of PBP3 in Pseudomonas aeruginosa, with IC50 values indicating strong inhibition capabilities . This finding suggests the potential of these compounds in combating antibiotic-resistant strains.
- Anticancer Efficacy Against Ovarian Carcinoma
Properties
Molecular Formula |
C19H19ClFNO2 |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
(3S,5R)-5-[[4-(5-chloro-2-fluorophenyl)phenyl]methyl]-3-(hydroxymethyl)-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C19H19ClFNO2/c1-19(11-23)10-15(22-18(19)24)8-12-2-4-13(5-3-12)16-9-14(20)6-7-17(16)21/h2-7,9,15,23H,8,10-11H2,1H3,(H,22,24)/t15-,19+/m1/s1 |
InChI Key |
HVQKJOBLPRKSOQ-BEFAXECRSA-N |
Isomeric SMILES |
C[C@]1(C[C@H](NC1=O)CC2=CC=C(C=C2)C3=C(C=CC(=C3)Cl)F)CO |
Canonical SMILES |
CC1(CC(NC1=O)CC2=CC=C(C=C2)C3=C(C=CC(=C3)Cl)F)CO |
Origin of Product |
United States |
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